Cas no 143-70-4 (Morphinan-3,6-diol,7,8-didehydro-4,5-epoxy-17-methyl-, (5a,6b)- (9CI))

Morphinan-3,6-diol,7,8-didehydro-4,5-epoxy-17-methyl-, (5a,6b)- (9CI) structure
143-70-4 structure
Product name:Morphinan-3,6-diol,7,8-didehydro-4,5-epoxy-17-methyl-, (5a,6b)- (9CI)
CAS No:143-70-4
MF:C17H19NO3
MW:285.337664842606
CID:151533
PubChem ID:5324287

Morphinan-3,6-diol,7,8-didehydro-4,5-epoxy-17-methyl-, (5a,6b)- (9CI) Chemical and Physical Properties

Names and Identifiers

    • Morphinan-3,6-diol,7,8-didehydro-4,5-epoxy-17-methyl-, (5a,6b)- (9CI)
    • (5alpha,6beta)-17-methyl-7,8-didehydro-4,5-epoxymorphinan-3,6-diol
    • (5alpha,6beta)-7,8-Didehydro-4,5-epoxy-17-methylmorphinan-3,6-diol
    • alpha-Isomorphine
    • Morphinan-3,6-beta-diol, 7,8-didehydro-4,5-alpha-epoxy-17-methyl-
    • DTXSID801318165
    • NS00079250
    • EINECS 205-607-6
    • Isomorphine
    • 143-70-4
    • SCHEMBL5674635
    • Inchi: InChI=1S/C17H19NO3/c1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18/h2-5,10-11,13,16,19-20H,6-8H2,1H3/t10-,11+,13+,16-,17-/m0/s1
    • InChI Key: BQJCRHHNABKAKU-NOSXKOESSA-N
    • SMILES: CN1CC[C@]23[C@@H]4[C@@H](C=C[C@H]2[C@H]1CC1C3=C(O4)C(=CC=1)O)O

Computed Properties

  • Exact Mass: 285.13657
  • Monoisotopic Mass: 285.136493
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 0
  • Complexity: 494
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 52.9

Experimental Properties

  • Density: 1.44
  • Boiling Point: 476.2°Cat760mmHg
  • Flash Point: 241.8°C
  • Refractive Index: 1.719
  • PSA: 52.93

Morphinan-3,6-diol,7,8-didehydro-4,5-epoxy-17-methyl-, (5a,6b)- (9CI) Related Literature

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